N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Description
N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O2/c1-16(5-9-22-13-11-21(2)12-14-22)20-19(26)24-10-6-17(15-24)18(25)23-7-3-4-8-23/h16-17H,3-15H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRWSHUDZYBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C)NC(=O)N2CCC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-methylpiperazine with a suitable butan-2-yl halide, followed by the introduction of the pyrrolidine-1-carbonyl group through an amide bond formation reaction. The final step involves the coupling of the resulting intermediate with another pyrrolidine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylpiperazin-1-yl)butyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
- N-(4-(4-methylpiperazin-1-yl)butan-2-yl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
N-[4-(4-methylpiperazin-1-yl)butan-2-yl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
